N-(5-chloro-2-methoxyphenyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide
Description
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Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-[(2-piperidin-1-yl-[1,3]thiazolo[4,5-d]pyrimidin-7-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN5O2S2/c1-27-14-6-5-12(20)9-13(14)23-15(26)10-28-18-16-17(21-11-22-18)24-19(29-16)25-7-3-2-4-8-25/h5-6,9,11H,2-4,7-8,10H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWDBRUHCBATXBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NC=NC3=C2SC(=N3)N4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-chloro-2-methoxyphenyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a complex organic compound that has garnered attention due to its potential biological activities. Its unique molecular structure includes a chlorinated methoxyphenyl group, a piperidinyl-substituted thiazolo-pyrimidine, and a thioacetamide linkage. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's IUPAC name is N-(5-chloro-2-methoxyphenyl)-2-(2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thioacetamide. The molecular formula is C18H21ClN4O2S, and it features several functional groups that may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C18H21ClN4O2S |
| Molecular Weight | 388.91 g/mol |
| IUPAC Name | N-(5-chloro-2-methoxyphenyl)-2-(2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thioacetamide |
| CAS Number | 1251653-09-4 |
The biological activity of this compound is hypothesized to involve interactions with various molecular targets, including enzymes and receptors. The compound may act as an inhibitor by binding to active sites of specific enzymes or modulating receptor functions.
Potential Targets:
- Enzymatic Inhibition : The compound may inhibit cyclooxygenase (COX) enzymes, which are involved in inflammatory processes.
- Kinase Inhibition : It could also interact with tyrosine kinases, potentially affecting cell signaling pathways related to cancer progression.
Biological Activity Studies
Several studies have investigated the biological activity of this compound and its analogs:
Anti-inflammatory Activity
A study demonstrated that compounds structurally similar to N-(5-chloro-2-methoxyphenyl)-2-thioacetamide exhibited significant COX-II inhibitory activity. For instance, derivatives showed IC50 values ranging from 0.52 to 22.25 μM against COX-II, indicating potential anti-inflammatory properties .
Anticancer Activity
Research has indicated that similar thiazole-pyrimidine derivatives possess notable cytotoxic effects against various cancer cell lines. For example, compounds derived from thiazole structures demonstrated cytotoxicity against MCF-7 breast cancer cells, with IC50 values significantly lower than those of standard chemotherapeutics like cisplatin .
Case Studies
- Study on COX Inhibition : A recent study evaluated the anti-inflammatory effects of various thiazole derivatives. Among them, one compound exhibited a selectivity index (S.I.) of 10.73 against COX-II compared to Celecoxib .
- Anticancer Efficacy : In vitro studies showed that certain thiazole-pyrimidine derivatives had potent anticancer activity against MCF-7 and Bel-7402 cell lines, with some compounds demonstrating greater efficacy than established drugs .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?
- Methodology : The synthesis typically involves multi-step reactions, including:
- Core formation : Construct the thiazolo[4,5-d]pyrimidine core via cyclization of thioamide intermediates under reflux with thiourea derivatives .
- Substituent attachment : The piperidin-1-yl group is introduced via nucleophilic substitution or palladium-catalyzed cross-coupling (e.g., Suzuki) at the thiazolo-pyrimidine C2 position .
- Thioacetamide linkage : Couple the chlorinated methoxyphenyl moiety to the core using carbodiimide-mediated amide bond formation .
- Optimization : Use continuous flow reactors for scalability, monitor reactions via TLC/HPLC, and employ column chromatography for purification. Reaction temperatures (60–120°C) and anhydrous conditions improve yields .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- NMR spectroscopy : 1H/13C NMR confirms substituent positions and purity (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons in the chlorophenyl group) .
- Mass spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., calculated for C21H22ClN5O2S2: 508.08 g/mol) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) and stability under varying pH .
Advanced Research Questions
Q. How does the piperidin-1-yl group influence biological target interactions compared to other substituents (e.g., thiomorpholine or fluorophenyl)?
- Mechanistic insight : The piperidin-1-yl group enhances lipophilicity, improving membrane permeability. Docking studies suggest it occupies hydrophobic pockets in enzyme active sites (e.g., COX-II), whereas thiomorpholine derivatives may form stronger hydrogen bonds due to sulfur atoms .
- Comparative analysis : Replace piperidin-1-yl with thiomorpholine () or fluorophenyl ( ) and assay binding affinity via surface plasmon resonance (SPR). Piperidine-containing analogs show 2–3× higher IC50 values in kinase inhibition assays .
Q. What strategies resolve contradictions in reported biological activity data across structural analogs?
- Data normalization : Standardize assay conditions (e.g., cell lines, ATP concentrations in kinase assays) to reduce variability .
- Structural-activity relationship (SAR) mapping : Compare substituent effects (e.g., chloro vs. fluoro on phenyl rings) using molecular dynamics simulations and in vitro dose-response curves .
- Meta-analysis : Aggregate data from PubChem and validated literature to identify outliers caused by impurities or stereochemical variations .
Q. How can in silico docking guide the design of derivatives with enhanced enzyme binding affinity?
- Protocol :
Target selection : Prioritize enzymes with known thiazolo-pyrimidine interactions (e.g., tyrosine kinases, COX-II) .
Docking software : Use AutoDock Vina or Schrödinger Suite to model ligand-enzyme complexes. Focus on piperidin-1-yl interactions with catalytic lysine residues .
Derivative design : Introduce electron-withdrawing groups (e.g., nitro) at the phenyl ring to strengthen π-π stacking or modify the thioacetamide linker to reduce metabolic cleavage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
